1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine
Description
Properties
IUPAC Name |
6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-7-13(6-1)10-4-3-9-11-5-8-14(9)12-10/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYHELOFUUVGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms
Mechanistic Pathways of Imidazo[1,2-b]pyridazine (B131497) Ring Formation
The formation of the imidazo[1,2-b]pyridazine backbone is most commonly achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone. nih.gov This process, often referred to as a Tschitschibabin-type reaction, proceeds via a sequence of nucleophilic attack, cyclization, and dehydration steps.
The mechanism initiates with the nucleophilic attack of the exocyclic amino group of 3-amino-6-halopyridazine on the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyridazine (B1198779) ring attacks the carbon bearing the halogen, leading to the formation of a bicyclic intermediate. Subsequent dehydration of this intermediate results in the aromatic imidazo[1,2-b]pyridazine ring system. The presence of a halogen on the pyridazine ring is crucial for a successful reaction, as it deactivates the adjacent ring nitrogen, preventing it from being the primary site of alkylation by the α-haloketone. nih.gov
Table 1: Key Steps in Imidazo[1,2-b]pyridazine Ring Formation
| Step | Description | Intermediate |
| 1. Nucleophilic Attack | The amino group of 3-amino-6-halopyridazine attacks the carbonyl carbon of the α-haloketone. | Acyclic addition product |
| 2. Intramolecular Cyclization | The pyridazine ring nitrogen attacks the carbon-halogen bond. | Bicyclic hydroxyl intermediate |
| 3. Dehydration | Elimination of a water molecule to form the aromatic imidazo[1,2-b]pyridazine ring. | Imidazo[1,2-b]pyridazine core |
Mechanistic Aspects of Pyrrolidine (B122466) Ring Construction and Functionalization
The pyrrolidine ring in 1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine is typically introduced onto a pre-formed 6-halo-imidazo[1,2-b]pyridazine core. The primary mechanism for this transformation is a nucleophilic aromatic substitution (SNAr) reaction, where pyrrolidine acts as the nucleophile.
The mechanism involves the attack of the pyrrolidine nitrogen at the C-6 position of the imidazo[1,2-b]pyridazine ring, which is activated towards nucleophilic attack by the electron-withdrawing nature of the fused ring system and the presence of a good leaving group (e.g., chloro or bromo). This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this intermediate. In the final step, the leaving group is expelled, and the aromaticity of the heterocyclic system is restored, yielding the 6-pyrrolidinyl-imidazo[1,2-b]pyridazine product. Recent studies have shown that the inclusion of a fluoride (B91410) source, such as cesium fluoride (CsF), can significantly accelerate this reaction, likely by facilitating the displacement of the halide leaving group. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) on the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine core, particularly when substituted with a halogen at the 6-position, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles. As detailed in the previous section, the introduction of a pyrrolidine group at the C-6 position is a prime example of this reactivity.
The general mechanism for SNAr on the 6-halo-imidazo[1,2-b]pyridazine core follows a two-step addition-elimination pathway.
Nucleophilic Addition: A nucleophile (e.g., the nitrogen atom of pyrrolidine) attacks the carbon atom bearing the halogen, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing imidazo[1,2-b]pyridazine ring system. This step is typically the rate-determining step of the reaction.
Elimination of the Leaving Group: The halide ion is eliminated from the Meisenheimer complex, and the aromaticity of the pyridazine ring is regenerated, resulting in the substituted product.
Theoretical studies on similar azaheteroaryl chlorides suggest that the SNAr reaction may proceed through a one-step kinetic process without the formation of a stable addition-intermediate, or via a pathway that is a continuum between a stepwise and a concerted mechanism. researchgate.net The efficiency of the SNAr reaction is influenced by the nature of the nucleophile, the leaving group, and the reaction conditions, such as the solvent and the presence of catalysts or additives like phase-transfer catalysts. researchgate.net
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Sonogashira)
The imidazo[1,2-b]pyridazine core can be further functionalized using various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. The general mechanisms for Suzuki, Stille, and Sonogashira reactions on a halo-imidazo[1,2-b]pyridazine substrate are outlined below.
Suzuki Coupling:
The Suzuki reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-imidazo[1,2-b]pyridazine, forming a Pd(II) intermediate.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Table 2: Suzuki Coupling Catalytic Cycle
| Step | Reactants | Product of Step |
| Oxidative Addition | Pd(0), Halo-imidazo[1,2-b]pyridazine | Imidazo[1,2-b]pyridazinyl-Pd(II)-halide |
| Transmetalation | Imidazo[1,2-b]pyridazinyl-Pd(II)-halide, Organoboron reagent, Base | Di-organic Pd(II) complex |
| Reductive Elimination | Di-organic Pd(II) complex | Functionalized imidazo[1,2-b]pyridazine, Pd(0) |
Stille Coupling:
The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling:
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the halo-imidazo[1,2-b]pyridazine.
Transmetalation: The organostannane reagent transfers its organic moiety to the palladium(II) complex.
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.
Sonogashira Coupling:
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction proceeds through two interconnected catalytic cycles:
Palladium Cycle:
Oxidative Addition: Pd(0) adds to the halo-imidazo[1,2-b]pyridazine.
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.
Reductive Elimination: The alkynylated imidazo[1,2-b]pyridazine is formed, regenerating the Pd(0) catalyst.
Copper Cycle:
The copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.
These palladium-catalyzed reactions provide a versatile platform for the synthesis of a diverse library of this compound derivatives with various substituents at different positions of the heterocyclic core.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise atomistic connectivity of a molecule. For 1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine, both ¹H and ¹³C NMR would provide a detailed map of the proton and carbon environments.
In the ¹H NMR spectrum, distinct signals are expected for the protons on the imidazo[1,2-b]pyridazine (B131497) core and the pyrrolidine (B122466) ring. The imidazo[1,2-b]pyridazine core features four aromatic protons. Based on data from analogous 6-substituted derivatives, the protons H-7 and H-8 on the pyridazine (B1198779) ring would appear as doublets with a characteristic large coupling constant (J ≈ 9.5-10.0 Hz). nih.gov The protons H-2 and H-3 on the imidazole (B134444) portion of the scaffold would typically appear as singlets or narrow doublets in the downfield aromatic region. The pyrrolidine substituent introduces two sets of methylene (B1212753) protons. The protons alpha to the nitrogen (H-2'/H-5') are expected to be deshielded and appear as a triplet, while the beta protons (H-3'/H-4') would appear further upfield as a multiplet. nih.gov
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The imidazo[1,2-b]pyridazine core contains six carbon atoms, with chemical shifts influenced by the nitrogen atoms and the substituent. Data for the parent imidazo[1,2-b]pyridazine shows signals in the range of δ 116-144 ppm. chemicalbook.com The pyrrolidine ring would contribute two distinct carbon signals: one for the two equivalent carbons adjacent to the nitrogen (C-2'/C-5') and another for the carbons beta to the nitrogen (C-3'/C-4'). nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | ~7.8-8.0 (s) | ~125-128 |
| H-3 | ~7.7-7.9 (s) | ~110-112 |
| H-7 | ~7.6-7.8 (d, J ≈ 9.9 Hz) | ~124-126 |
| H-8 | ~7.0-7.2 (d, J ≈ 9.9 Hz) | ~110-112 |
| H-2'/5' | ~3.4-3.6 (m) | ~48-52 |
| H-3'/4' | ~1.9-2.1 (m) | ~25-28 |
| C-2 | - | ~125-128 |
| C-3 | - | ~110-112 |
| C-6 | - | ~154-156 |
| C-7 | - | ~124-126 |
| C-8 | - | ~110-112 |
| C-8a | - | ~137-139 |
| C-2'/5' | - | ~48-52 |
Note: Predicted values are based on data from analogous structures and the parent imidazo[1,2-b]pyridazine scaffold. nih.govchemicalbook.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a novel compound. lcms.cz For this compound, which has a molecular formula of C₁₀H₁₂N₄, the theoretical exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.
The expected m/z for the [M+H]⁺ ion is 189.1135. An experimental HRMS measurement confirming this value, typically within a margin of error of 5 ppm, provides unambiguous validation of the compound's molecular formula. This technique has been successfully applied to confirm the formulas of numerous imidazo[1,2-b]pyridazine derivatives. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic bands corresponding to its structural features.
Key expected absorptions include:
Aromatic C-H Stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region, corresponding to the C-H bonds on the imidazo[1,2-b]pyridazine ring system. liberty.edu
Aliphatic C-H Stretching: Medium to strong bands in the 2970-2850 cm⁻¹ range, arising from the methylene groups of the pyrrolidine ring. liberty.edu
C=C and C=N Stretching: A series of medium to strong bands in the 1650-1450 cm⁻¹ fingerprint region, characteristic of the fused aromatic rings. researchgate.net
C-N Stretching: Absorptions in the 1350-1200 cm⁻¹ region corresponding to both the aromatic C-N bonds within the heterocyclic core and the aliphatic C-N bond of the pyrrolidine substituent. researchgate.net
Theoretical calculations on related imidazo[1,2-a]pyrazine (B1224502) structures have been used to predict and assign these vibrational frequencies with good accuracy. nih.gov
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2970 - 2850 | Strong |
| Aromatic C=C/C=N Stretch | 1650 - 1450 | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination and Ligand-Target Binding Mode Elucidation
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. For a suitable crystal of this compound, this technique would confirm the planarity of the fused imidazo[1,2-b]pyridazine ring system, a feature observed in the crystal structure of the analogous pyrrolo[1,2-b]pyridazine (B13699388) core. nih.govresearchgate.net The analysis would also reveal the specific conformation (e.g., envelope or twist) adopted by the non-planar pyrrolidine ring in the crystal lattice. Furthermore, crystallographic data can reveal intermolecular forces, such as π-π stacking between the planar heterocyclic rings, which influences the crystal packing. nih.govresearchgate.net
Beyond determining the structure of the molecule itself, X-ray crystallography is invaluable for elucidating how ligands bind to biological targets like proteins. mdpi.com While a crystal structure for the specific title compound bound to a target is not available, studies on closely related imidazo[1,2-b]pyridazine derivatives have provided significant insight. For instance, the co-crystal structure of an imidazo[1,2-b]pyridazine-based inhibitor bound to the Tyk2 pseudokinase domain revealed that the heterocyclic core acts as a "hinge-binder," forming critical hydrogen bonds with the protein backbone. This mode of interaction is a common feature for many kinase inhibitors, demonstrating the utility of the imidazo[1,2-b]pyridazine scaffold for targeted drug design. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the intrinsic electronic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry). These calculations would also yield various electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for molecular interactions.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's chemical behavior.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target, such as a kinase or enzyme. The simulation yields a docking score, which estimates the binding free energy, and provides a visual representation of the intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For the this compound-protein complex predicted by docking, an MD simulation would provide insights into its stability and dynamic behavior. By simulating the complex in a biologically relevant environment (e.g., in water), researchers can assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies more accurately to validate the docking results.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. If this compound were found to be active against a particular target, a pharmacophore model could be generated based on its key interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings). This model could then be used as a 3D query to screen large chemical databases (virtual screening) to identify other, structurally diverse molecules that possess the same essential features and are therefore also likely to be active.
Structure Activity Relationships Sar in in Vitro Biological Systems
Influence of Imidazo[1,2-b]pyridazine (B131497) Core Substitutions on Biological Activity.nih.govresearchgate.net
Substitutions on the imidazo[1,2-b]pyridazine core at positions C-2, C-3, C-6, C-7, and C-8 have been shown to significantly modulate the biological activity and selectivity of these compounds as kinase inhibitors. nih.govnih.gov
Systematic exploration of the imidazo[1,2-b]pyridazine scaffold has elucidated the distinct roles of each substitution position in influencing kinase inhibition.
C-2 Position: Methylation at the C-2 position of the imidazo[1,2-b]pyridazine core has been observed to enhance binding affinity for DYRK1A. dundee.ac.uk However, the introduction of larger substituents at this position is generally not well-tolerated and can lead to a decrease in activity. dundee.ac.uk
C-3 Position: The C-3 position is a critical site for modification, and a variety of substituents have been explored to optimize kinase inhibitory activity. For instance, in the context of IKKβ inhibition, optimization of the C-3 position has been a key strategy in increasing potency. nih.gov Similarly, for DYRK1A inhibitors, moving a trifluoromethoxyphenyl substituent from the C-2 to the C-3 position resulted in a thousand-fold increase in binding affinity. dundee.ac.uk
C-6 Position: The C-6 position is another crucial point for structural variation, directly impacting potency and selectivity. The introduction of different groups at this position has been a primary focus in the development of imidazo[1,2-b]pyridazine-based inhibitors for a wide range of kinases, including IKKβ and DYRKs. nih.govnih.gov The nature of the substituent at C-6 can dramatically alter the compound's biological profile.
C-7 and C-8 Positions: Substitutions at the C-7 and C-8 positions are generally detrimental to activity, particularly for DYRK1A inhibition. It is suggested that substituents at these positions are likely to cause steric clashes with amino acid residues in the kinase hinge region, thereby reducing binding affinity. dundee.ac.uk For instance, methyl substituents at either C-7 or C-8 were not tolerated in a series of DYRK1A inhibitors. dundee.ac.uk However, in the case of Tyk2 JH2 inhibitors, a C-8 methylamino group was found to be involved in crucial hydrogen bonding interactions within the hinge region of the kinase. nih.gov
Role of the Pyrrolidine (B122466) Moiety and its Modifications on Biological Activity
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in medicinal chemistry. nih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which can be advantageous for achieving high-affinity interactions with biological targets. nih.gov The stereochemistry of the pyrrolidine ring and its substituents can also significantly influence biological activity.
While extensive research has been conducted on various substituents at the C-6 position of the imidazo[1,2-b]pyridazine core, detailed structure-activity relationship studies focusing specifically on modifications of the 6-pyrrolidinyl moiety in the context of "1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine" are not extensively documented in the available literature. However, the general importance of the C-6 position suggests that the nature of the cyclic amine at this position is a key determinant of activity. The choice of a pyrrolidine ring over other cyclic amines like piperidine (B6355638) or morpholine (B109124) can influence factors such as rigidity, basicity, and the spatial orientation of the molecule, all of which can affect binding to target proteins. Further research into the effects of substituting the pyrrolidine ring itself would be necessary to fully elucidate its role in the biological activity of this class of compounds.
Kinase Inhibition Profiles and Selectivity.nih.govresearchgate.netnih.govsemanticscholar.orgnih.govnih.gov
Imidazo[1,2-b]pyridazine derivatives have demonstrated inhibitory activity against a broad spectrum of both tyrosine and serine/threonine kinases. researchgate.netnih.govnih.gov The selectivity profile is highly dependent on the substitution pattern around the core scaffold. nih.govnih.gov
Derivatives of the imidazo[1,2-b]pyridazine scaffold have emerged as potent inhibitors of several medically relevant tyrosine kinases.
Tropomyosin Receptor Kinase (TRK): This scaffold has been successfully utilized to develop potent second-generation TRK inhibitors. Certain derivatives have shown the ability to overcome resistance mutations, exhibiting low nanomolar IC50 values against both wild-type and mutant forms of TRK.
TGF-β-activated kinase 1 (TAK1): Imidazo[1,2-b]pyridazine-containing compounds have been identified as potent inhibitors of TAK1, a key signaling molecule in inflammatory pathways.
Abelson Murine Leukemia Viral Oncogene Homolog 1 (ABL1): The imidazo[1,2-b]pyridazine framework is a core component of Ponatinib, a potent pan-BCR-ABL inhibitor approved for the treatment of chronic myeloid leukemia. This highlights the significance of this scaffold in targeting the ABL1 kinase, including its notoriously drug-resistant T315I mutant.
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of a diverse array of serine/threonine kinases.
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): Several studies have reported the development of potent and selective inhibitors of DYRKs, particularly DYRK1A, based on the 3,6-disubstituted imidazo[1,2-b]pyridazine scaffold. nih.govdundee.ac.uk These compounds often exhibit dual activity against Cdc2-like kinases (CLKs). nih.gov
Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1): The imidazo[1,2-b]pyridazine core has been explored for the development of inhibitors targeting PfCDPK1, a crucial enzyme in the life cycle of the malaria parasite.
Haspin (GSG2): This scaffold has been identified as a promising starting point for the design of inhibitors of Haspin, a serine/threonine kinase involved in mitosis.
Inhibitor of nuclear factor kappa-B kinase beta (IKKβ): Through high-throughput screening and subsequent optimization of the C-3 and C-6 positions, imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway. nih.gov
Aurora Kinases: The imidazo[1,2-b]pyridazine scaffold has been investigated for its potential to inhibit Aurora kinases, which are critical regulators of cell division and are often overexpressed in cancer.
PIM Kinases: A family of imidazo[1,2-b]pyridazines has been identified as potent inhibitors of PIM kinases, a group of serine/threonine kinases implicated in various hematologic malignancies. semanticscholar.org
Ligand Binding to Specific Molecular Targets
Crystallographic and molecular modeling studies have provided detailed insights into the binding modes of imidazo[1,2-b]pyridazine derivatives with their target kinases, explaining the observed structure-activity relationships.
Binding to Tyk2 JH2: A co-crystal structure of an imidazo[1,2-b]pyridazine derivative bound to the Tyk2 JH2 domain revealed key interactions. The binding is characterized by a hydrogen bond network in the hinge region, involving the C8-methylamino group and the N1 nitrogen of the imidazo[1,2-b]pyridazine core with the backbone of Val690. Additional hydrogen bonds are formed near the gatekeeper residue between the C3 amide carbonyl and Lys642, as well as a water-mediated hydrogen bond to Glu688. nih.gov
Binding to PIM1 Kinase: Uniquely, imidazo[1,2-b]pyridazine-based PIM1 inhibitors have been shown to bind not to the canonical hinge region, but rather to the N-terminal lobe helix αC. This unconventional binding mode explains their enhanced selectivity compared to traditional type I kinase inhibitors. semanticscholar.org
Binding to DYRK1A: The binding mode of a potent imidazo[1,2-b]pyridazine inhibitor to DYRK1A has been elucidated through X-ray crystallography. This structural information has been instrumental in the rational design of analogs with improved selectivity over the closely related CLK kinases. dundee.ac.uk
The following table summarizes the kinase inhibition profile of selected imidazo[1,2-b]pyridazine derivatives.
| Compound Class | Target Kinase | Key SAR Findings |
| 3,6-disubstituted imidazo[1,2-b]pyridazines | DYRK1A/CLK | C-3 substitution is critical for high affinity; C-2 methylation enhances binding; C-7/C-8 substitutions are detrimental. nih.govdundee.ac.uk |
| 3,6-disubstituted imidazo[1,2-b]pyridazines | IKKβ | Optimization of both C-3 and C-6 positions is necessary for potent inhibition. nih.gov |
| 6-anilino imidazo[1,2-b]pyridazines | Tyk2 JH2 | C-8 methylamino and N1 of the core form key hinge-binding hydrogen bonds. nih.gov |
| Imidazo[1,2-b]pyridazine derivatives | PIM1 | Binds to the N-terminal lobe helix αC, not the hinge region, leading to high selectivity. semanticscholar.org |
Amyloid-Beta Plaque Binding Affinity
The imidazo[1,2-b]pyridazine scaffold has been investigated as a promising framework for developing imaging agents for β-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. nih.gov Structure-activity relationship (SAR) studies on a series of these derivatives have revealed critical structural features that govern their binding affinity to synthetic Aβ₁₋₄₀ aggregates. nih.govnih.gov
The binding affinities, measured as inhibition constants (Kᵢ), for various imidazo[1,2-b]pyridazine derivatives can range widely from 11.0 nM to over 1000 nM. nih.govacs.org This significant variation is dependent on the substitution patterns at the 2- and 6-positions of the heterocyclic core. nih.gov Research indicates that a 2-N,N-dimethylaminophenyl group appears to be a crucial requirement for achieving desirable binding affinities. nih.gov
Modifications at the 6-position are generally well-tolerated, with derivatives featuring a 2-dimethylaminophenyl moiety exhibiting Kᵢ values in the range of 10 to 50 nM. nih.gov For instance, the 6-methylthio analogue demonstrates higher affinity than the corresponding 6-methoxy analogue. nih.gov However, the introduction of larger groups, such as ω-fluoroethyl or ω-fluoropropyl, at this position tends to decrease the binding affinity. nih.gov Furthermore, replacing the 2-phenyl ring with other aromatic systems like pyridinyl or thiophenyl rings leads to a significant reduction in binding, suggesting the phenyl ring is essential for maintaining high affinity. nih.gov
Inhibition Constants (Kᵢ) of Imidazo[1,2-b]pyridazine Derivatives for Aβ₁₋₄₀ Plaques
| Compound | Substituent at Position 2 | Substituent at Position 6 | Kᵢ (nM) |
|---|---|---|---|
| 4 | 4'-(Dimethylamino)phenyl | -SCH₃ | 11.0 ± 1.5 nih.gov |
| 3 | 4'-(Dimethylamino)phenyl | -OCH₃ | 22.1 ± 2.1 nih.gov |
| 9 | 4'-(Dimethylamino)phenyl | -O(CH₂)₂F | 47.5 ± 5.3 nih.gov |
| 16a | 5'-(Dimethylamino)pyridin-2'-yl | -OCH₃ | > 1000 nih.gov |
| 16b | 5'-(Dimethylamino)pyridin-2'-yl | -SCH₃ | > 1000 nih.gov |
Other Receptor or Protein Interactions
The imidazo[1,2-b]pyridazine scaffold is recognized as a versatile motif for inhibiting various protein kinases, a class of enzymes crucial in cellular signaling pathways. researchgate.netresearchgate.net Derivatives of this scaffold have demonstrated potent and selective inhibitory activity against several kinase families. nih.govsemanticscholar.org
PIM Kinases: A notable discovery identified the imidazo[1,2-b]pyridazine family as specific inhibitors of PIM kinases with low nanomolar potency. semanticscholar.org Crystallographic studies revealed a unique binding mode where these inhibitors interact with the NH₂-terminal lobe helix αC of the kinase, rather than the typical hinge region. This makes them ATP competitive but not ATP mimetic, which contributes to their enhanced selectivity compared to conventional kinase inhibitors. semanticscholar.org
DYRK and CLK Kinases: 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown selective inhibition of DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases) and CLKs (Cdc2-like kinases), with several compounds achieving IC₅₀ values below 100 nM. nih.gov One specific compound, 20a, was identified as a highly selective product against CLK1 (IC₅₀ = 82 nM), CLK4 (IC₅₀ = 44 nM), and DYRK1A (IC₅₀ = 50 nM). nih.gov
Tyk2 JH2 Domain: Certain imidazo[1,2-b]pyridazine analogues have been identified as potent and selective inhibitors of the Tyrosine kinase 2 (Tyk2) JH2 pseudokinase domain. nih.gov X-ray crystallography showed that these compounds bind through two primary hydrogen bond networks. One network forms at the hinge region, involving bonds between the inhibitor and the amino acid Val690. The second occurs near the gatekeeper region, with hydrogen bonds to Lys642 and Glu688, mediated by a bridging water molecule. nih.gov
Antimicrobial Activity Evaluation
The imidazo[1,2-b]pyridazine nucleus is a "privileged scaffold" that has been extensively explored for its potential in developing a wide range of therapeutic agents, including those with antimicrobial properties. researchgate.netnih.gov
Anti-Tuberculosis Activity
Derivatives of imidazo[1,2-b]pyridazine have demonstrated significant potential as anti-tubercular agents. hakon-art.comsemanticscholar.org Various synthesized series have shown potent in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. hakon-art.comnih.gov
In one study, a series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives exhibited good to potent anti-tubercular activity, with some compounds showing a minimum inhibitory concentration (MIC) as low as 1.6 µg/mL. hakon-art.com This level of activity is comparable or superior to standard anti-TB drugs like pyrazinamide (B1679903) (MIC 3.125 µg/mL) and streptomycin (B1217042) (MIC 6.25 µg/mL). hakon-art.com Another study involving 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives also identified compounds with potent activity at 1.6 µg/mL. ingentaconnect.comresearchgate.net SAR studies from this work indicated that amide derivatives generally showed better antitubercular activity than the corresponding sulphonamide derivatives. ingentaconnect.comresearchgate.net More recently, phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were evaluated, with some compounds displaying moderate activity at a concentration of 25 µg/mL against the H37Rv strain. nih.gov
Anti-Tuberculosis Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Series | M. tuberculosis Strain | MIC Range (µg/mL) | Reference Drugs (MIC, µg/mL) |
|---|---|---|---|
| Benzohydrazide derivatives (6a-l) | H37Rv | 1.6 - 6.25 hakon-art.com | Pyrazinamide (3.125), Ciprofloxacin (3.125), Streptomycin (6.25) hakon-art.com |
| Piperazine/Morpholine derivatives (8h, 8j) | H37Rv | 1.6 ingentaconnect.comresearchgate.net | Not specified in direct comparison |
| Phenoxy-substituted amide derivatives (9, 12) | H37Rv | 25 nih.gov | Not specified in direct comparison |
Antimalarial Activity
The imidazo[1,2-b]pyridazine scaffold has emerged as a promising starting point for the development of novel antimalarial agents, particularly through the inhibition of parasitic protein kinases. nih.govnih.gov The significant divergence between the kinomes of parasites like Plasmodium and their human hosts allows for the design of selective inhibitors. nih.gov
Research has shown that 3,6-disubstituted imidazo[1,2-b]pyridazines can potently inhibit Plasmodium falciparum CLK1 (PfCLK1), a parasitic kinase. nih.gov Specifically, compound 20a from this series was found to be a potent inhibitor of PfCLK1 with an IC₅₀ value of 32 nM. nih.gov This highlights the potential of this chemical class to serve as a basis for new drugs to combat malaria. nih.gov
Antiviral Activity (e.g., Human Picornaviruses)
A significant discovery has been the identification of imidazo[1,2-b]pyridazines as a novel structural class of potent and broad-spectrum inhibitors of human picornaviruses. nih.gov This family of viruses includes human rhinoviruses (HRV), which are the primary cause of the common cold, as well as enteroviruses like poliovirus and coxsackieviruses. nih.gov
Preliminary SAR studies on 2-aminoimidazo[1,2-b]pyridazines have identified key structural features necessary for activity. nih.gov The nature of the linker between the phenyl ring and the imidazo[1,2-b]pyridazine core significantly influences antiviral potency. nih.gov Oxime linkers were found to be particularly effective, yielding some of the most potent analogues against HRV-14. nih.gov Furthermore, the stereochemistry of the oxime is critical; the E geometric isomer is a key element for activity, with the corresponding Z isomer leading to a considerable loss of potency. nih.gov One notable compound, 7b, exhibited potent, broad-spectrum activity against a panel of rhinoviruses and enteroviruses, with IC₅₀ values in the range of 0.02–0.06 µg/mL. nih.gov Other studies have also reported that derivatives of this scaffold can inhibit the replication of human cytomegalovirus and varicella-zoster virus. nih.govresearchgate.net
Antibacterial and Antifungal Activity
Beyond their specific action against mycobacteria, imidazo[1,2-b]pyridazine derivatives have been evaluated for broader antibacterial and antifungal activities. nih.govnih.gov A series of ten phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were screened against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). nih.gov
Within this series, compounds 11 and 13 demonstrated notable antibacterial activity, showing MIC values of 6.25 µg/mL against the tested strains, which was comparable to the reference drug used as a positive control. nih.gov While comprehensive data on the antifungal properties of the this compound class is limited, related fused imidazole (B134444) systems have shown promise against fungal pathogens like Candida albicans, suggesting a potential avenue for further investigation. juit.ac.in
Antibacterial Activity of Phenoxy-Substituted Imidazo[1,2-b]pyridazine Amides
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 11 | S. aureus, B. subtilis, E. coli, P. aeruginosa | 6.25 nih.gov |
| 13 | S. aureus, B. subtilis, E. coli, P. aeruginosa | 6.25 nih.gov |
In Vitro Anticancer Activity and Mechanisms of Action
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents in preclinical studies. researchgate.net The versatility of this heterocyclic system allows for substitutions at various positions, leading to compounds that can selectively target key proteins involved in cancer cell proliferation and survival. researchgate.net Research has focused on developing these derivatives as potent and selective inhibitors of various protein kinases, which are often dysregulated in cancerous cells. nih.govnih.govresearchgate.net
Kinase Inhibition as a Primary Mechanism
A predominant mechanism of action for the anticancer effects of imidazo[1,2-b]pyridazine derivatives is the inhibition of protein kinases critical to oncogenic signaling pathways.
Haspin Kinase Inhibition: A series of disubstituted imidazo[1,2-b]pyridazines have been developed as potent inhibitors of Haspin, a mitotic kinase essential for proper cell division. nih.gov Optimization of a lead structure resulted in inhibitors with potent activity against Haspin, exhibiting IC50 values ranging from 6 to 100 nM in vitro. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the 6-position of the imidazo[1,2-b]pyridazine core significantly influence activity. For instance, replacing a pyrrolidine group with a morpholine ring led to a notable improvement in activity. Specifically, morpholine-containing compounds 21 and 22 were more active than their counterparts 23 and 24 . nih.gov Furthermore, derivatives with a prolinol group, such as the chiral compounds 25 ((R)-configuration) and 26 ((S)-configuration), were found to be highly active, with a preference for the S configuration. nih.gov These compounds displayed anti-proliferative properties against various human cancer cell lines, with the osteosarcoma cell line U-2 OS being particularly sensitive. nih.gov
| Compound | Substitution at Position 6 | Haspin IC50 (nM) | U-2 OS EC50 (µM) |
|---|---|---|---|
| 14 | - | - | 2.8 |
| 21 | Morpholine | 6 | - |
| 22 | Morpholine | 12 | 8.6 |
| 23 | Morpholine | 25 | - |
| 24 | Morpholine | 20 | - |
| 25 | (R)-prolinol | - | - |
| 26 | (S)-prolinol | - | - |
mTOR Inhibition: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and is frequently hyperactivated in cancer. Imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives have been synthesized as ATP-competitive mTOR inhibitors. nih.gov Compounds A17 and A18 demonstrated potent mTOR inhibitory activity with IC50 values of 0.067 µM and 0.062 µM, respectively. nih.gov These compounds exhibited significant anti-proliferative activity against a panel of six human cancer cell lines, showing particular efficacy against non-small cell lung cancer lines A549 and H460, with IC50 values as low as 0.02 µM. nih.gov Mechanistic studies confirmed that these compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets like AKT and S6 in cancer cells. nih.gov
| Compound | A549 IC50 (µM) | H460 IC50 (µM) | mTOR IC50 (µM) |
|---|---|---|---|
| A17 | 0.02 - 20.7 (range for series) | 0.02 - 20.7 (range for series) | 0.067 |
| A18 | 0.02 - 20.7 (range for series) | 0.02 - 20.7 (range for series) | 0.062 |
PIM Kinase Inhibition: PIM kinases are overexpressed in various hematological malignancies and solid tumors. The imidazo[1,2-b]pyridazine compound SGI-1776 was identified as a highly selective, ATP-competitive inhibitor of all three PIM kinase isoforms (Pim-1, -2, and -3). researchgate.net In cellular assays, SGI-1776 demonstrated promising activity, particularly in chronic lymphocytic leukemia (CLL) cells, where PIM-2 is often overexpressed. The inhibition of PIM kinases by SGI-1776 led to a reduction in the phosphorylation of c-Myc at Ser62, a key event in regulating Myc's stability and transcriptional activity. researchgate.net
Dual c-Met and VEGFR2 Inhibition: To address tumor growth, angiogenesis, and metastasis simultaneously, dual inhibitors targeting multiple receptor tyrosine kinases have been developed. Imidazo[1,2-b]pyridazine derivatives were designed to dually inhibit c-Met and VEGFR2. nih.gov Compound 3a , an imidazo[1,2-b]pyridazine derivative, was capable of suppressing both c-Met and VEGFR2 kinase activities. Further optimization of the related imidazo[1,2-a]pyridine (B132010) scaffold led to compound 26 , which strongly inhibited both enzymes with IC50 values of 1.9 nM and 2.2 nM, respectively, and potently inhibited the proliferation of c-Met-addicted MKN45 gastric cancer cells (IC50 = 5.0 nM) and VEGF-stimulated endothelial cells (IC50 = 1.8 nM). nih.gov
Downstream Cellular Effects
Beyond direct enzyme inhibition, imidazo[1,2-b]pyridazine derivatives induce various downstream effects that contribute to their anticancer activity.
Cell Cycle Arrest and Apoptosis: Many kinase inhibitors ultimately lead to the cessation of cell cycle progression and the induction of programmed cell death (apoptosis). As mentioned, mTOR inhibitors based on the imidazo[1,2-b]pyridazine scaffold cause cell cycle arrest in the G1 phase. nih.gov Other studies on the broader class of imidazo-fused pyridines and pyridazines have shown that these compounds can induce apoptosis through pathways involving the release of cytochrome c and the activation of caspases 3 and 8. researchgate.netresearchgate.net
Induction of Oxidative Stress: Some imidazo-fused heterocyclic derivatives exert their cytotoxic effects by inducing oxidative stress. researchgate.net For example, certain imidazo[1,2-a]pyridine derivatives have been shown to increase the activity of NADPH oxidase, leading to the overproduction of reactive oxygen species (ROS) and subsequent ROS-mediated apoptosis in lung cancer cells. mdpi.com This mechanism highlights another avenue through which these core structures can combat cancer cell survival. researchgate.net
Chemical Lead Optimization Strategies
Scaffold Hopping and Bioisosteric Replacements for Enhanced Biological Profiles
Scaffold hopping is a prominent strategy in drug discovery used to identify novel core structures with improved properties while retaining key binding interactions. For the imidazo[1,2-b]pyridazine (B131497) family, this has involved transitioning from related heterocyclic systems. For instance, a lead optimization campaign for Mps1 kinase inhibitors saw a "scaffold change" from an initial imidazo[1,2-a]pyrazine (B1224502) hit to the imidazo[1,2-b]pyridazine core, which ultimately led to a potent and orally bioavailable candidate. ebi.ac.uk This strategic hop was instrumental in overcoming the moderate cellular and antiproliferative activities of the original lead compound. ebi.ac.uk Similarly, in the development of Tropomyosin receptor kinase (TRK) inhibitors, scaffold hopping was a key approach in the discovery of novel imidazo[1,2-b]pyridazine derivatives capable of overcoming drug resistance. nih.gov
Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is also a critical tool. In the development of ligands for β-amyloid plaques, imidazo[1,2-b]pyridazines were designed as isosteric analogs of a compound known as IMPY. nih.gov A more specific example is seen in the optimization of Tyk2 JH2 inhibitors, where a lipophilic anilino group was replaced with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino functionality. nih.gov This bioisosteric replacement was designed to reduce the calculated logarithm of the partition coefficient (cLogP), a measure of lipophilicity, without introducing excessive polarity. nih.gov
Rational Design of Focused Compound Libraries for Potency and Selectivity Refinement
The rational design of focused compound libraries allows for systematic exploration of the chemical space around the imidazo[1,2-b]pyridazine core to refine potency and selectivity. This approach involves iterative modification of various positions on the scaffold. rsc.org Substitutions at positions 2, 3, 6, 7, and 8 have been shown to be critical in dictating kinase selectivity and potency. nih.gov
For example, a series of imidazo[1,2-b]pyridazine derivatives were synthesized with diverse substitution patterns at the 2- and 6-positions to evaluate their binding affinity for β-amyloid plaques. nih.govnih.gov This systematic approach revealed that a 2-N,N-dimethylaminophenyl moiety was highly favorable for desirable binding affinities. nih.gov In another campaign targeting dual c-Met and VEGFR2 kinase inhibition, further optimization of initial hits resulted in pyridone derivatives capable of forming intramolecular hydrogen bonds, which enforced a rigid conformation and led to potent inhibition. nih.gov The creation of these focused libraries is essential for establishing clear structure-activity relationships (SAR) that guide further optimization efforts. nih.gov
Strategies for Modulating Chemical Properties to Optimize Target Interaction
Fine-tuning the physicochemical properties of imidazo[1,2-b]pyridazine derivatives is crucial for optimizing their interaction with biological targets and improving their drug-like characteristics.
Small alkyl and cycloalkyl groups can have a profound impact on potency and binding affinity, a phenomenon sometimes referred to as "magic" methylation or cyclopropylation. nih.gov In the optimization of Tyk2 JH2 inhibitors, replacing an N-methyl group on a pyridone ring with a cyclopropyl (B3062369) group not only improved liver microsomal stability but also enhanced binding affinity and cellular activity. nih.gov Further exploration at this position showed that a cyclobutyl group was well-tolerated, while the introduction of an enantiomeric (1R,2S)-2-fluorocyclopropyl group led to a significant 4-fold enhancement in Tyk2 JH2 affinity. nih.gov Similarly, an imidazo[1,2-a]pyridine (B132010) derivative bearing a 6-methylpyridone ring was found to be a potent inhibitor of both c-Met and VEGFR2 enzyme activities. nih.gov
| Compound | R² Substitution | Relative Potency Change | Key Improvement Noted |
|---|---|---|---|
| Reference Compound | Methyl | Baseline | Initial Potency |
| Analog 6b | Cyclopropyl | Improved | Enhanced microsomal stability and cellular activity |
| Analog 6o | Cyclobutyl | Approximately Equal | Potency maintained with larger cycloalkyl group |
| Analog 6 | (1R,2S)-2-fluorocyclopropyl | 4-fold Enhancement | Significant increase in binding affinity (Kᵢ of 0.086 nM) |
Structure-Based Drug Design Approaches
Structure-based drug design, which utilizes high-resolution structural information of the target protein, is a powerful strategy for optimizing imidazo[1,2-b]pyridazine-based inhibitors. By obtaining X-ray co-crystal structures of ligands bound to their target enzymes, researchers can visualize the precise binding modes and identify opportunities for potency and selectivity enhancement. nih.govnih.gov
For example, the co-crystal structure of a p38 MAP kinase inhibitor guided a scaffold transformation to the imidazo[1,2-b]pyridazine core to enhance hydrophobic interactions with the protein. nih.gov In the development of Tyk2 inhibitors, a co-crystal structure revealed that the ligand interacts with the protein through two main hydrogen bond networks, one at the hinge region and another near the gatekeeper residue. nih.gov This detailed understanding of the binding mode allows for the rational design of new analogs with modifications aimed at strengthening these key interactions. Similarly, co-crystal structures were used to analyze selectivity vectors for TYK2 JH2 over the off-target phosphodiesterase 4 (PDE4), enabling the targeted elaboration of the scaffold to improve the selectivity profile. rsc.org
Q & A
Q. What are the foundational synthetic strategies for synthesizing 1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine?
The synthesis typically involves condensation reactions between 2-aminopyridazine derivatives and aliphatic 1,3-difunctional compounds, such as diketones or β-ketoesters. Multicomponent reactions (MCRs) are also widely employed to introduce substituents at the 2 and 3 positions of the imidazo[1,2-b]pyridazine core. Key steps include optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., iodine or palladium) to enhance regioselectivity .
Q. How is the structural characterization of this compound performed?
Characterization relies on a combination of spectroscopic techniques:
Q. What in vitro assays are recommended for initial biological screening?
Standard cytotoxicity assays (e.g., MTT or SRB) against cell lines like HepG2 (liver cancer), MCF-7 (breast cancer), and A375 (melanoma) provide baseline activity data. Include non-cancerous lines (e.g., Vero cells) to assess selectivity. IC₅₀ values <20 µM typically warrant further investigation .
Advanced Research Questions
Q. How can synthetic yields be improved in multi-step reactions involving pyrrolidine-functionalized imidazopyridazines?
Yield optimization strategies include:
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) to minimize side reactions during cyclization.
- Catalyst screening : Testing iodine or transition-metal catalysts (e.g., Pd/C) to enhance reaction efficiency.
- Protecting group chemistry : Using tert-butoxycarbonyl (Boc) groups to shield reactive amines during intermediate steps .
Q. How should contradictory cytotoxicity data between studies be resolved?
Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols (e.g., incubation time). To reconcile
- Validate results across multiple cell lines and independent labs.
- Perform dose-response curves with tighter concentration gradients (e.g., 0.1–100 µM).
- Use orthogonal assays (e.g., apoptosis markers or caspase activation) to confirm mechanisms .
Q. What computational methods are effective for predicting the pharmacokinetic (ADME-Tox) profile of this compound?
- Molecular docking : Identify binding affinities to targets like kinases or GPCRs using AutoDock Vina or Schrödinger Suite.
- In silico ADME : Tools like SwissADME predict bioavailability, BBB penetration, and CYP450 interactions.
- Toxicity prediction : ProTox-II assesses hepatotoxicity and mutagenicity risks .
Q. What strategies enhance the therapeutic index of imidazopyridazine derivatives?
- SAR-driven modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrrolidine nitrogen to improve metabolic stability.
- Prodrug design : Mask polar functional groups (e.g., -OH) with ester linkages to enhance oral bioavailability.
- Combination therapy : Screen for synergy with FDA-approved chemotherapeutics (e.g., cisplatin) to reduce effective doses .
Q. How can cross-disciplinary approaches (e.g., bioinformatics) accelerate target identification?
- Transcriptomics : Compare gene expression profiles of treated vs. untreated cancer cells to pinpoint pathways (e.g., PI3K/AKT).
- CRISPR screening : Identify synthetic lethal genes that enhance compound efficacy.
- Network pharmacology : Map compound-target-disease networks using databases like STITCH or KEGG .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
